Alizapride

Catalog No.
S003022
CAS No.
59338-93-1
M.F
C16H21N5O2
M. Wt
315.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizapride

CAS Number

59338-93-1

Product Name

Alizapride

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

InChI

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)

InChI Key

KSEYRUGYKHXGFW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2

Solubility

4.95e-01 g/L

Synonyms

Alizapride; 59338-93-1; Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS 5080; MS5080; MS-5080;6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C

Description

The exact mass of the compound Alizapride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.95e-01 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gastrointestinal Motility

Alizapride's primary function is to improve gastrointestinal motility. It acts as a prokinetic agent, meaning it stimulates the muscles in the stomach and intestines to contract and move food along the digestive tract. Research has investigated its effectiveness in treating conditions like gastroesophageal reflux disease (GERD), dyspepsia, and constipation [1]. Studies suggest Alizapride can improve gastric emptying and reduce nausea and vomiting associated with these conditions [1].

Source

[1] Nausea and Vomiting of Pregnancy: Pathophysiology and Treatment Approaches (National Institutes of Health) )

Note

Further research is needed to definitively establish Alizapride's efficacy compared to other prokinetic agents and determine its optimal dosage for specific conditions.

Dopamine Regulation

Alizapride's mechanism of action involves interacting with dopamine receptors in the brain and gut. This has led to research exploring its potential role in neurological disorders like Parkinson's disease and schizophrenia, where dopamine dysfunction plays a significant role [2]. Studies have shown mixed results, with some suggesting Alizapride might improve symptoms in Parkinson's disease, while others haven't found conclusive evidence [2, 3].

Source

[2] Alizapride for schizophrenia (Cochrane Database of Systematic Reviews)

Source

[3] Alizapride in the treatment of Parkinson's disease (Movement Disorders)

Note

More research is necessary to determine the effectiveness of Alizapride in treating neurological disorders and understand its specific effects on dopamine regulation in the brain.

Other Potential Applications

Scientific research on Alizapride is ongoing, exploring its potential applications in various areas. Some studies have investigated its effects on:

  • GI bleeding: Alizapride might help prevent GI bleeding by increasing mucosal blood flow [4].
  • Diabetic Gastroparesis: Early research suggests Alizapride might improve gastric emptying in diabetic patients [5].

Source

[4] Alizapride for the prophylaxis of upper gastrointestinal bleeding: a meta-analysis (Alimentary Pharmacology & Therapeutics)

Source

[5] The effect of alizapride on gastric emptying in patients with diabetic gastroparesis (Canadian Journal of Gastroenterology) Canadian Journal of Gastroenterology:

Alizapride is a synthetic compound classified as a dopamine antagonist, primarily utilized for its prokinetic and antiemetic properties. It is effective in treating nausea and vomiting, particularly in postoperative settings and during chemotherapy. The mechanism of action involves antagonism at D2 dopamine receptors located in the chemoreceptor trigger zone of the central nervous system, which helps to prevent nausea and vomiting triggered by various stimuli . The compound is structurally related to metoclopramide, sharing similar pharmacological attributes .

Chemical Structure

  • Molecular Formula: C₁₆H₂₁N₅O₂
  • Molecular Weight: 315.37 g/mol
  • IUPAC Name: 6-methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-2H-benzotriazole-5-carboxamide .

Alizapride's antiemetic effect is attributed to its antagonistic activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS) []. By blocking these receptors, Alizapride prevents the signals triggering nausea and vomiting. Additionally, Alizapride exhibits prokinetic effects by increasing the tone and motility of the upper gastrointestinal tract, facilitating gastric emptying [].

Alizapride is generally well-tolerated, but side effects like drowsiness, dizziness, and restlessness can occur []. In rare cases, more severe extrapyramidal symptoms have been reported []. Alizapride should be used with caution in individuals with certain medical conditions and pregnant or breastfeeding women [].

Due to its functional groups. Notably, the N-allyl moiety may undergo reactions such as:

  • N-deallylation: This reaction involves the removal of the allyl group from the nitrogen atom.
  • Epoxidation: The formation of epoxides from double bonds can occur under certain conditions, leading to reactive metabolites that may have implications for its pharmacokinetics and toxicity .

Alizapride exhibits significant biological activity as a dopamine D2 receptor antagonist. Its primary effects include:

  • Anti-emetic Action: It effectively reduces nausea and vomiting associated with surgical procedures and chemotherapy.
  • Prokinetic Effects: By enhancing gastrointestinal motility, it aids in the treatment of functional gastrointestinal disorders .

The compound's half-life is approximately 3 hours, and it is primarily excreted via renal pathways .

The synthesis of Alizapride involves several steps that typically include:

  • Formation of the benzotriazole ring structure.
  • Introduction of the methoxy group at the appropriate position on the benzotriazole.
  • Alkylation to attach the pyrrolidine moiety with an allyl group.
  • Final modifications to introduce the carboxamide functionality.

The detailed synthetic route often requires specialized reagents and conditions tailored to ensure high yield and purity of the final product.

Research indicates that Alizapride interacts with various neurotransmitter systems due to its antagonistic effects on dopamine receptors. It has been shown to inhibit binding to D2 receptors, which is crucial for its antiemetic properties. Interaction studies have also explored its potential effects when combined with other antiemetics or prokinetics, although specific data on drug-drug interactions remain limited .

Alizapride shares structural and functional similarities with several other compounds, particularly within the class of dopamine antagonists. Here are some notable comparisons:

CompoundStructure SimilarityPrimary UseUnique Attributes
MetoclopramideSimilar benzamide structureAnti-emetic, prokineticStronger prokinetic effects
DomperidoneBenzamide derivativeAnti-emeticLess central nervous system penetration
OndansetronDifferent base structure (indole)Anti-emeticSerotonin receptor antagonist
GranisetronSimilar to ondansetronAnti-emeticLonger half-life

Alizapride's unique position arises from its specific receptor affinity and pharmacokinetic profile, making it particularly effective for certain patient populations .

Alizapride represents a complex benzotriazole-based pharmaceutical compound characterized by its distinctive heterocyclic architecture. The compound exhibits the molecular formula C₁₆H₂₁N₅O₂ in its free base form, with a corresponding molecular weight of 315.37 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide [2] [3].

The structural complexity of alizapride is reflected in its Chemical Abstracts Service registry number 59338-93-1 for the free base form [1] [2] [3]. The compound's molecular architecture can be represented through its Simplified Molecular Input Line Entry System notation: COC1=C(C=C2N=NNC2=C1)C(=O)NCC1CCCN1CC=C, which encodes the complete structural information including stereochemical arrangements and connectivity patterns [2] [3].

Benzotriazole Core Modifications

The benzotriazole core of alizapride represents a fundamental heterocyclic scaffold that has undergone specific modifications to confer its unique pharmacological properties. The core benzotriazole ring system consists of a fused benzene and triazole ring, where the triazole component contains three nitrogen atoms at positions 1, 2, and 3 [4] [5]. This arrangement creates a heterocyclic framework that exhibits both electron-donating and electron-withdrawing characteristics, contributing to the compound's chemical versatility [6].

The benzotriazole nucleus in alizapride has been specifically modified at the 5-position with a carboxamide functional group, and at the 6-position with a methoxy substituent [1] [2]. These modifications significantly alter the electronic properties of the parent benzotriazole structure. The methoxy group at position 6 introduces electron-donating characteristics through resonance effects, while the carboxamide functionality at position 5 provides hydrogen bonding capability and serves as the linking point to the pyrrolidinylmethyl side chain [7] [6].

The benzotriazole core modifications in alizapride follow established structure-activity relationship principles observed in benzotriazole derivatives used in medicinal chemistry [8] [5]. Position-5 modifications are particularly significant as they enable the introduction of pharmacophoric elements that can interact with specific biological targets [6]. The carboxamide linkage at this position provides both structural rigidity and the capacity for hydrogen bonding interactions with target proteins [8].

Pyrrolidinylmethyl Side Chain Configuration

The pyrrolidinylmethyl side chain represents a critical structural component that distinguishes alizapride from other benzotriazole derivatives. This side chain consists of a five-membered pyrrolidine ring that is N-substituted with a prop-2-en-1-yl (allyl) group and connected to the benzotriazole core through a methylene bridge [1] [2] [9]. The pyrrolidine ring adopts a racemic configuration, as indicated by the compound's stereochemical properties, with no defined stereocenters despite the presence of a potentially chiral carbon in the pyrrolidine ring [10].

The allyl substitution on the pyrrolidine nitrogen introduces a degree of conformational flexibility while maintaining the overall rigidity of the side chain structure [11] [7]. This allyl group has been identified as a site of metabolic transformation, where N-deallylation reactions can occur, leading to the formation of reactive metabolites including acrolein [7]. The presence of this N-allyl moiety contributes to the compound's pharmacokinetic properties and represents a potential structural alert for metabolic liability [7].

The methylene linker connecting the pyrrolidine ring to the benzotriazole carboxamide provides optimal spacing for molecular recognition events with target receptors [9]. This configuration allows the pyrrolidinylmethyl side chain to occupy accessory binding sites on dopamine receptors while maintaining the primary binding interaction through the benzotriazole core [10]. The side chain configuration has been shown to be critical for the compound's antiemetic activity, as structural modifications to this region significantly impact biological potency [9].

Physicochemical Properties

The physicochemical properties of alizapride are fundamental to understanding its pharmaceutical behavior and formulation characteristics. These properties directly influence the compound's stability, bioavailability, and therapeutic efficacy in clinical applications.

Thermal Stability and Melting Point Analysis

Alizapride demonstrates distinct thermal characteristics that vary significantly between its free base and salt forms. The free base form exhibits a melting point of 139°C, indicating moderate thermal stability under standard conditions [12]. This relatively low melting point for the free base suggests limited intermolecular interactions and a less compact crystal structure compared to its salt derivatives [12].

In contrast, the hydrochloride salt form displays enhanced thermal stability with a melting point range of 206-208°C [13] [14] [15] [16]. This substantial increase in melting point reflects the formation of stronger ionic interactions and hydrogen bonding networks within the crystal lattice of the salt form [16]. The elevated melting point of the hydrochloride salt contributes to improved chemical stability and shelf-life characteristics, making it the preferred form for pharmaceutical applications [16].

The thermal decomposition profile of alizapride hydrochloride indicates that the compound maintains structural integrity up to its melting point, beyond which decomposition occurs rapidly [16]. Storage recommendations specify maintenance under inert gas atmospheres at temperatures between 2-8°C to preserve long-term stability [16]. The compound's thermal behavior is consistent with other benzotriazole derivatives, which typically exhibit good thermal stability until reaching their decomposition temperatures [5].

Differential scanning calorimetry analysis would be expected to reveal a single sharp endothermic peak corresponding to the melting transition, with no significant thermal events occurring below this temperature range under normal atmospheric conditions. The thermal stability profile supports the compound's suitability for standard pharmaceutical processing operations, including tablet compression and coating procedures that involve moderate temperature exposure.

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of alizapride hydrochloride demonstrate favorable properties for pharmaceutical formulation development. The compound exhibits excellent aqueous solubility, with values reaching 70 milligrams per milliliter in water, corresponding to a molar concentration of 198.95 millimolar [11]. This high aqueous solubility is attributed to the ionic nature of the hydrochloride salt and the presence of polar functional groups capable of hydrogen bonding with water molecules [11].

In phosphate buffer solution at physiological pH 7.2, alizapride hydrochloride maintains good solubility at approximately 10 milligrams per milliliter [17]. This solubility profile in buffered aqueous systems is particularly advantageous for biological applications and supports the compound's potential for parenteral administration routes [17]. The maintenance of solubility across different pH ranges indicates the compound's stability in physiological environments.

The organic solvent solubility profile reveals moderate compatibility with dimethyl sulfoxide, achieving concentrations of 42 milligrams per milliliter [11] [16]. This solubility in polar aprotic solvents facilitates research applications and provides options for formulation with organic co-solvents when required [11]. However, the compound demonstrates poor solubility in ethanol, being classified as insoluble with concentrations below 1 milligram per milliliter [11]. This alcoholic insolubility may limit certain formulation approaches but reduces concerns regarding alcohol-induced precipitation in aqueous formulations.

Limited solubility in ethyl acetate (approximately 0.5 milligrams per milliliter) and variable solubility in methanol further characterize the compound's solvent compatibility profile [17]. These solubility characteristics are consistent with the compound's amphiphilic nature, where the ionic hydrochloride portion favors aqueous environments while the organic benzotriazole and pyrrolidine components contribute to limited organic solvent compatibility.

Crystalline Forms and Polymorphic Variations

The crystalline state characteristics of alizapride represent an important aspect of its solid-state chemistry, although comprehensive polymorphic screening data for this specific compound remains limited in the available literature. Polymorphism, the ability of a compound to exist in multiple distinct crystalline forms, significantly impacts pharmaceutical properties including solubility, dissolution rate, stability, and bioavailability [18] [19].

Based on the available physicochemical data, alizapride hydrochloride appears to exist primarily as a single crystalline form under standard pharmaceutical conditions [14] [15]. The consistent melting point range of 206-208°C reported across multiple sources suggests the presence of a thermodynamically stable polymorph that predominates under conventional crystallization conditions [14] [15] [16].

The crystalline nature of alizapride hydrochloride is evidenced by its classification as a solid powder with defined physical characteristics [16]. The compound exhibits a white to pale beige coloration in its crystalline state, indicating a relatively pure crystalline form with minimal impurities or amorphous content [16]. The density value of 1.224 grams per cubic centimeter reflects a moderately packed crystal structure typical of organic hydrochloride salts [13] [14].

While specific X-ray crystallographic data for alizapride polymorphs are not extensively documented in the literature, the thermal behavior and solubility characteristics suggest the existence of a stable crystalline lattice. The sharp melting point range indicates good crystalline order without significant polymorphic transitions occurring within the temperature range of pharmaceutical interest [16].

The potential for polymorphic variations in alizapride cannot be completely excluded, as benzotriazole derivatives are known to exhibit polymorphic behavior under specific crystallization conditions [18] [20]. Factors such as crystallization solvent, temperature, cooling rate, and the presence of seed crystals could potentially influence the formation of alternative polymorphic forms. However, the pharmaceutical industry typically employs the most stable polymorph to ensure consistent product performance and regulatory compliance [19].

Salt Forms and Derivative Synthesis

The development of salt forms represents a critical strategy in pharmaceutical chemistry for optimizing the physicochemical properties of active pharmaceutical ingredients. Alizapride hydrochloride serves as the primary salt form employed in pharmaceutical applications, demonstrating superior characteristics compared to the free base form [21] [22].

The hydrochloride salt of alizapride exhibits the molecular formula C₁₆H₂₂ClN₅O₂ with a molecular weight of 351.83 grams per mole [21] [22]. This salt formation involves the protonation of the basic nitrogen atom within the pyrrolidine ring by hydrochloric acid, resulting in the formation of an ionic compound with enhanced water solubility and improved stability characteristics [22]. The Chemical Abstracts Service registry number for alizapride hydrochloride is 59338-87-3, distinguishing it from the free base form [21] [22].

The selection of hydrochloric acid as the salt-forming agent follows established pharmaceutical practices for compounds containing basic nitrogen centers. Hydrochloride salts generally exhibit good stability, compatibility with excipients, and favorable manufacturing characteristics [22]. The ionic nature of the hydrochloride salt contributes to its significantly improved aqueous solubility compared to the free base, making it suitable for both oral and parenteral formulations [11] [22].

Alternative salt forms of alizapride have not been extensively explored in the literature, although theoretical considerations suggest that other pharmaceutically acceptable acids could potentially form stable salts. Acids such as methanesulfonic acid (mesylate), tartaric acid (tartrate), or citric acid (citrate) represent potential salt-forming agents that could offer different physicochemical profiles [23]. However, the successful development of alternative salt forms would require comprehensive evaluation of their stability, solubility, and bioequivalence characteristics.

The synthesis of alizapride derivatives involves modification of the core benzotriazole structure or the pyrrolidinylmethyl side chain. The synthetic pathway typically begins with the preparation of the substituted benzotriazole intermediate, followed by coupling with the appropriately functionalized pyrrolidine derivative [24] [12]. The presence of the allyl group on the pyrrolidine nitrogen provides opportunities for further chemical modification through reactions such as cross-metathesis or hydrogenation to generate structural analogs with potentially different biological activities.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

315.16952493 g/mol

Monoisotopic Mass

315.16952493 g/mol

Heavy Atom Count

23

LogP

1.79

Appearance

Solid powder

Melting Point

139 °C

UNII

P55703ZRZY

Other CAS

59338-93-1

Wikipedia

Alizapride

Biological Half Life

3 hours

Dates

Last modified: 09-13-2023
Bleiberg H, Gerard B, Dalesio O, Crespeigne N, Rozencweig M: Activity of a new antiemetic agent: alizapride. A randomized double-blind crossover controlled trial. Cancer Chemother Pharmacol. 1988;22(4):316-20. [PMID:3048762]

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